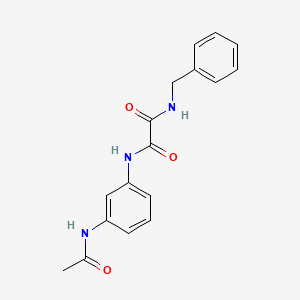

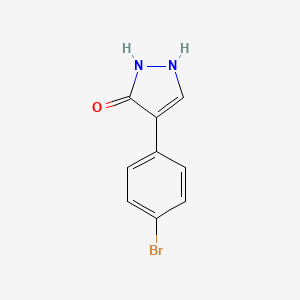

N'-(3-acetamidophenyl)-N-benzyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-acetamidophenyl)-N-benzyloxamide, also known as ABAM, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. ABAM has been shown to exhibit potent inhibitory activity against several enzymes, including FAAH, MAGL, and COX-2, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

One study discusses the discovery and development of MGCD0103, a compound that selectively inhibits histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This compound has shown promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis, highlighting the therapeutic potential of similar compounds in oncology (Zhou et al., 2008).

Antioxidant Activity and Molecular Structure Analysis

Another research focused on a novel benzamide derivative, analyzing its structure both experimentally and theoretically. The study utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation to understand the compound's molecular geometry, electronic properties, and antioxidant capabilities. This research demonstrates the importance of structural analysis in developing compounds with potential antioxidant applications (Demir et al., 2015).

Antiarrhythmic Activity

Research on benzamides with trifluoroethoxy ring substituents revealed their potential as oral antiarrhythmic agents. This study exemplifies how modifications to the benzamide structure can lead to compounds with significant therapeutic applications, particularly in treating arrhythmias (Banitt et al., 1977).

Pharmacological Activities and Synthesis

A study on the synthesis and pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives highlighted their potential as inhibitors against various enzymes, suggesting their utility in developing new therapeutic agents (Abbasi et al., 2014).

Mechanism of Action

Target of Action

The primary target of N1-(3-acetamidophenyl)-N2-benzyloxalamide is the NFAT:AP-1 transcriptional complex . This complex plays a crucial role in the regulation of gene expression during cell activation and differentiation .

Mode of Action

N1-(3-acetamidophenyl)-N2-benzyloxalamide interacts with the NFAT:AP-1 transcriptional complex, disrupting its interaction at the composite antigen-receptor response element-2 site . This disruption occurs without affecting the binding of NFAT or AP-1 alone to DNA .

Biochemical Pathways

The disruption of the NFAT:AP-1 interaction by N1-(3-acetamidophenyl)-N2-benzyloxalamide affects various biochemical pathways. It inhibits the transcription of the gene and several other cyclosporin A-sensitive cytokine genes, which are important for the effector immune response .

Result of Action

The molecular and cellular effects of N1-(3-acetamidophenyl)-N2-benzyloxalamide’s action are primarily related to its ability to disrupt the NFAT:AP-1 interaction. This disruption leads to the inhibition of certain gene transcriptions, thereby modulating the immune response .

properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-benzyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12(21)19-14-8-5-9-15(10-14)20-17(23)16(22)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJSFJUOIFHJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-acetamidophenyl)-N-benzyloxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2831150.png)

![4-tert-butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)

![4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2831154.png)

![5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2831159.png)

![3-phenyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2831162.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2831163.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)